Anti-Inflammatory Potency Ranking Among Piperazinylcarbonylmethyl-Linked Thienylpyridazinones vs. Indomethacin in the Carrageenan Paw Edema Model
In the 2007 study by Refaat et al., the piperazinylcarbonylmethyl-linked series 4a–c (the closest published structural sub-series to the target compound) were evaluated for anti-inflammatory activity in the carrageenan-induced rat paw edema model at a dose of 10 mg/kg, with indomethacin (10 mg/kg) as the reference standard. Within this sub-series, the N-(4-fluorophenyl)piperazine derivative (4b) and the N-(2-methoxyphenyl)piperazine derivative (4a) exhibited the highest anti-inflammatory activity, while indomethacin produced a defined level of edema inhibition at the same dose. The N-benzylpiperazine substitution pattern present in the target compound represents a distinct electronic and steric environment relative to the arylpiperazine variants tested in 4a–c, and the reported activity gradient (4b ≈ 4a > 4c) provides a structure-activity framework for predicting that the benzyl-substituted congener would occupy a distinct position within the activity ranking of this series [1].
| Evidence Dimension | Anti-inflammatory activity (carrageenan-induced paw edema inhibition) |
|---|---|
| Target Compound Data | Not directly tested in this published study; target compound is a structural congener of series 4a–c (4-benzylpiperazinyl variant of the carbonylmethyl-linked scaffold) |
| Comparator Or Baseline | Indomethacin 10 mg/kg (reference standard); series 4a (N-2-methoxyphenylpiperazine), 4b (N-4-fluorophenylpiperazine), 4c (N-phenylpiperazine) all at 10 mg/kg |
| Quantified Difference | Activity ranking within the carbonylmethyl-linked series: 4b ≈ 4a > 4c; quantitative percentage edema inhibition values available in the full-text publication. The N-benzyl substitution (target compound) is structurally distinct from the N-aryl substitutions in series 4a–c. |
| Conditions | In vivo: carrageenan-induced rat paw edema model; oral dose 10 mg/kg; indomethacin 10 mg/kg as reference; Archives of Pharmacal Research, 2007 |
Why This Matters
The target compound's N-benzylpiperazine substitution pattern represents a structurally distinct pharmacophore element from the N-arylpiperazine variants that showed the highest activity in series 4a–c, and procurement decisions for anti-inflammatory screening must account for this N-substituent dependency rather than assuming class-wide interchangeability.
- [1] Refaat HM, Khalil OM, Kadry HH. Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives. Archives of Pharmacal Research. 2007;30(7):803–811. doi:10.1007/BF02978828. View Source
